Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18360863
InChI: InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3
SMILES:
Molecular Formula: C16H11BrO3
Molecular Weight: 331.16 g/mol

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC18360863

Molecular Formula: C16H11BrO3

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate -

Specification

Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
IUPAC Name methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3
Standard InChI Key RKODVXGDSXAHQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br

Introduction

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. It features a benzofuran core with a bromophenyl group attached at the 2-position and a carboxylate ester at the 3-position. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in pharmaceutical research.

Synthesis Methods

The synthesis of benzofuran derivatives typically involves several key steps, including the formation of the benzofuran core and the introduction of substituents such as bromophenyl groups. Common methods include:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions of appropriate precursors.

  • Introduction of the Bromophenyl Group: Nucleophilic substitution reactions are often used to introduce the bromophenyl moiety.

  • Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

While specific synthesis details for Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate are not readily available, these general methods provide a framework for its preparation.

Chemical Reactions and Applications

Benzofuran derivatives, including Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate, can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized at the methyl group or other susceptible positions.

  • Reduction: The ester group can be reduced to an alcohol.

  • Substitution: The bromine atom can be replaced by other nucleophiles.

These reactions are useful in modifying the compound for specific applications, such as in pharmaceutical research.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents:

  • Methyl 2-(3-Bromophenyl)benzofuran-3-carboxylate: Similar structure but with the bromine atom in a different position on the phenyl ring.

  • Methyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

These variations can affect the compound's reactivity and biological activity.

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